molecular formula C11H11BF2N2 B3028069 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene CAS No. 154793-49-4

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene

Cat. No.: B3028069
CAS No.: 154793-49-4
M. Wt: 220.03 g/mol
InChI Key: PIHALWZKFOHBCB-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is a boron-dipyrromethene (BODIPY) derivative characterized by a rigid, planar indacene core stabilized by a tetracoordinated boron atom. The fluorine atoms at the 4,4-positions and methyl groups at the 1,3-positions enhance its photostability and tune its electronic properties. This compound is synthesized via condensation of pyrrole derivatives followed by boron trifluoride complexation, as demonstrated in and . Its high fluorescence quantum yield, chemical stability, and tunable spectral properties make it a versatile fluorophore for applications in bioimaging, molecular probes, and materials science.

Properties

IUPAC Name

2,2-difluoro-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BF2N2/c1-8-6-9(2)16-11(8)7-10-4-3-5-15(10)12(16,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHALWZKFOHBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65595-30-4, 154793-49-4
Record name 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-3-indacene
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Record name 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron complex. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with altered fluorescence properties, useful in various applications .

Scientific Research Applications

Fluorescent Imaging

BODIPY compounds are widely used as fluorescent dyes due to their high quantum yield and photostability. They are utilized in various imaging techniques, including:

  • Cell Imaging : BODIPY dyes can label cellular components for fluorescence microscopy. Their stability allows for prolonged imaging sessions without significant photobleaching.
  • In Vivo Imaging : BODIPY derivatives are employed in animal models for real-time imaging of biological processes, such as tumor growth and drug delivery mechanisms.

Case Study : A study published in The Journal of Physical Chemistry highlighted the use of BODIPY in imaging cancer cells, demonstrating its effectiveness in distinguishing between healthy and malignant tissues based on fluorescence intensity variations .

Biological Sensing

BODIPY compounds serve as excellent sensors due to their ability to respond to environmental changes, such as pH or ion concentrations:

  • pH Sensors : The fluorescence properties of BODIPY can be tuned to indicate pH changes, making them useful in biological assays.
  • Metal Ion Detection : Certain BODIPY derivatives selectively bind to metal ions (e.g., Cu²⁺), leading to a measurable change in fluorescence, which can be quantified for environmental monitoring or clinical diagnostics.

Data Table: Metal Ion Detection Sensitivity

Metal IonDetection Limit (µM)Response Type
Cu²⁺0.5Fluorescence Increase
Zn²⁺1.0Fluorescence Quenching

Material Science

BODIPY compounds are also utilized in material science for developing advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Due to their excellent light-emitting properties, BODIPYs are incorporated into OLEDs, enhancing efficiency and color purity.
  • Solar Cells : BODIPY derivatives have been investigated as light-harvesting materials in organic photovoltaics, contributing to improved energy conversion efficiencies.

Case Study : Research has shown that incorporating BODIPY into polymer matrices enhances the performance of solar cells by increasing light absorption .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. This fluorescence is influenced by the molecular environment, making it a valuable tool for sensing and imaging applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, which can alter the fluorescence characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene with structurally related BODIPY derivatives, focusing on substituent effects, spectral properties, and applications.

Structural Variations and Substituent Effects

Compound Substituents Key Structural Features Impact on Properties
Target Compound 1,3-dimethyl; 4,4-difluoro Symmetric methyl groups enhance rigidity; fluorine stabilizes boron center. High photostability; moderate lipophilicity .
BODIPY 493/503 () 1,3,5,7,8-pentamethyl Additional methyl groups at 5,7,8-positions. Increased hydrophobicity; used for lipid droplet staining due to high lipid affinity .
BP1 () 1,3,7,8-tetramethyl; 2,6-disulfo Sulfonate groups at 2,6-positions. Water-soluble; ideal for protein detection in physiological fluids .
Compound 8 () 5-[(E)-(4-bromophenyl)ethenyl] Bromophenyl group introduces heavy atom effect. Fluorescence quenching due to spin-orbit coupling; used in Suzuki coupling reactions .
Compound 9 () 5-[(E)-(4-trimethylethynylphenyl)ethenyl] Ethynyl groups enable click chemistry. Enhanced reactivity for bioconjugation .
Parent BODIPY () Unsubstituted core Simplest BODIPY framework. Lower stability; serves as a scaffold for functionalization .

Spectral and Photophysical Properties

Compound Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Stokes Shift (nm)
Target Compound ~500–510 (varies with solvent) ~510–520 0.6–0.8 (estimated) 10–15
BODIPY 493/503 493 503 ~0.9 10
BP1 () 498 510 0.4 (quenched in HSA/BSA) 12
Compound 8 () 525 540 <0.1 (due to Br) 15
Water-soluble BODIPY () 498 510 0.4 12
  • Key Observations :
    • Methyl and fluorine substituents minimize Stokes shift, enhancing brightness .
    • Heavy atoms (e.g., bromine in Compound 8) reduce fluorescence via intersystem crossing .
    • Sulfonate groups (BP1) enable aqueous solubility but reduce quantum yield due to environmental sensitivity .

Research Findings and Trends

  • Synthetic Flexibility : The target compound’s 1,3-dimethyl groups simplify functionalization at the 5-position, enabling diverse applications (e.g., ethynyl derivatives in ) .
  • Biological vs. Material Science Use : Hydrophobic derivatives (e.g., BODIPY 493/503) dominate cellular imaging, while sulfonated or ethynyl variants bridge material and biomedical applications .
  • Aggregation Behavior : Asymmetric substituents (e.g., 2-thienyl in ) or J-aggregate formation () enable near-infrared emission, critical for deep-tissue imaging .

Biological Activity

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as a BODIPY dye, has garnered significant interest in biological and photophysical studies due to its unique properties. This article delves into its biological activity, including its interactions with biological systems, potential applications in biomedical research, and relevant case studies.

Chemical Identifiers:

  • CAS Number: 154793-49-4
  • Molecular Formula: C11H11BF2N2
  • Molecular Weight: 220.03 g/mol
  • Melting Point: 138 °C
  • Maximum Absorption Wavelength: 497 nm (in CHCl2) .

Biological Activity Overview

BODIPY dyes are known for their excellent biocompatibility and tunable photophysical properties. They exhibit high molar absorption coefficients and fluorescence quantum yields, making them suitable for various biological applications such as fluorescence imaging and tracking cellular processes.

Hemocompatibility

Research indicates that BODIPY derivatives, including this compound, demonstrate high hemocompatibility. A study reported that at a concentration of 20 µM, these compounds did not induce hemolysis in mammalian erythrocytes over a five-hour incubation period. This suggests that they can be safely used in blood-related applications without causing significant damage to red blood cells .

Cellular Imaging and Tracking

BODIPY dyes have been successfully employed as fluorescent probes in cellular imaging. Their ability to penetrate cell membranes allows for effective visualization of cellular components. For instance, the introduction of specific functional groups can enhance their membranotropic properties, enabling better imaging of lipid droplets in cancer cells such as HeLa cells .

Case Studies

  • Fluorescence Imaging in Cancer Research
    • A study utilized BODIPY derivatives to visualize lipid droplets in cancerous cells. The results indicated that these dyes could effectively differentiate between normal and cancerous cells based on their lipid content .
  • Assessment of Photostability
    • Research assessing the photostability of BODIPY dyes found that they maintain their fluorescence under various light conditions. This property is crucial for long-term imaging studies where consistent signal intensity is required .

Comparative Analysis of BODIPY Dyes

Property4,4-Difluoro-1,3-dimethyl-BODIPYOther BODIPY Variants
Maximum Absorption Wavelength (nm)497Varies (typically 500-700)
Fluorescence Quantum YieldHigh (specific values vary)Generally high
Hemolytic ActivityLowVaries
Membranotropic PropertiesEnhanced with functionalizationVaries

Q & A

Q. Key Considerations :

  • Scalability: Improved protocols using unsubstituted dipyrrins enhance reproducibility .
  • Substitution Patterns: Methyl groups at positions 1,3,5,7 improve photostability and reduce aggregation .

How is structural characterization of BODIPY derivatives performed?

Methodological Answer:

  • X-Ray Crystallography : Resolves bond lengths and dihedral angles. For example, the C9BN2 core shows planar geometry (mean deviation: 0.041 Å) with delocalized π-electrons, while substituents (e.g., cyanobenzyl) adopt orthogonal orientations (dihedral angle: 89.78°) .
  • Spectroscopy :
    • NMR : Confirms substitution patterns (e.g., methyl protons at δ 1.5–2.5 ppm) .
    • UV/Vis & Fluorescence : Sharp absorption/emission bands (e.g., λₐᵦₛ ~500 nm, λₑₘ ~515 nm) indicate high quantum yields (ΦF > 0.8) .

Q. Resolution Workflow :

Compare X-ray data with spectroscopic trends.

Use transient absorption spectroscopy to probe excited-state dynamics.

Validate with solvent polarity studies (e.g., red shifts in polar solvents indicate charge-transfer states) .

What strategies optimize BODIPY derivatives for biological imaging (e.g., lipid droplet staining)?

Methodological Answer:

  • Water Solubility : Introduce sulfonate groups (e.g., 2,6-disulfo-BODIPY) via electrophilic substitution .
  • Lipophilicity : Neutral derivatives (e.g., BODIPY 493/503) partition into lipid droplets due to nonpolar methyl/ethyl groups .
  • Experimental Design :
    • Cell Permeability : Use low concentrations (0.1–1 µM) to avoid artifacts .
    • Fixation Compatibility : Avoid formaldehyde, which quenches fluorescence; use methanol-free protocols .

Q. Key Data :

  • Crystallographic Purity: Monoclinic P21 space group (Z=2) confirms enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene
Reactant of Route 2
4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene

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